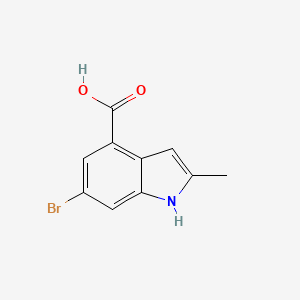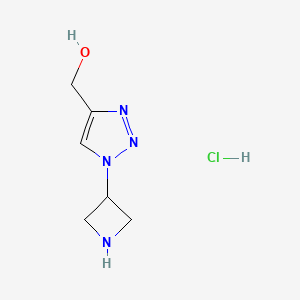
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride
説明
“(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol dihydrochloride” is a chemical compound with the CAS Number: 2172548-13-7 . It has a molecular weight of 227.09 . The IUPAC name for this compound is "(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C6H10N4O.2ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;;/h3,6-7,11H,1-2,4H2;2*1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .科学的研究の応用
Compounds containing azetidine and triazole rings, like the one you mentioned, are often used in medicinal chemistry due to their unique properties. They can act as bioisosteres for various functional groups and can improve the pharmacokinetic properties of drug molecules. They might also have potential applications in the field of bioorthogonal chemistry .
-
Antitumor Agents
- Application: A series of 1,2,3-triazole-containing hybrids were designed and synthesized as potential anticancer agents .
- Method: The compounds were synthesized via the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of substituted-arylazides with alkyne-functionalized pyrazole-[1,2,4]-triazole hybrids .
- Results: Among the tested compounds, one conjugate showed potent cytotoxic activity towards HepG-2, HCT-116, and MCF-7 cancer cell lines, with IC50 values of 12.22, 14.16, and 14.64 µM, respectively .
-
c-Met Inhibition
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have shown potent c-Met inhibition, which is important in the development of anticancer drugs .
-
GABA A Modulating Activity
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have shown GABA A allosteric modulating activity .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have shown GABA A allosteric modulating activity, which could be beneficial in the treatment of neurological disorders .
-
Solar Cells
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have been incorporated into polymers for use in solar cells .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have been used in the development of solar cells, demonstrating their potential in renewable energy applications .
-
BACE-1 Inhibition
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have demonstrated BACE-1 inhibition .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have shown BACE-1 inhibition, which could be beneficial in the treatment of Alzheimer’s disease .
-
Fluorescent Probes
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have been used as fluorescent probes .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have been used as fluorescent probes, demonstrating their potential in bioimaging applications .
-
Antitumor Agents
- Application: A series of 1,2,3-triazole-containing hybrids were designed and synthesized as potential anticancer agents .
- Method: The compounds were synthesized via the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of substituted-arylazides with alkyne-functionalized pyrazole-[1,2,4]-triazole hybrids .
- Results: Among the tested compounds, one conjugate showed potent cytotoxic activity towards HepG-2, HCT-116, and MCF-7 cancer cell lines, with IC50 values of 12.22, 14.16, and 14.64 µM, respectively .
-
c-Met Inhibition
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have shown potent c-Met inhibition, which is important in the development of anticancer drugs .
-
GABA A Modulating Activity
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have shown GABA A allosteric modulating activity .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have shown GABA A allosteric modulating activity, which could be beneficial in the treatment of neurological disorders .
-
Solar Cells
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have been incorporated into polymers for use in solar cells .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have been used in the development of solar cells, demonstrating their potential in renewable energy applications .
-
BACE-1 Inhibition
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have demonstrated BACE-1 inhibition .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have shown BACE-1 inhibition, which could be beneficial in the treatment of Alzheimer’s disease .
-
Fluorescent Probes
- Application: Compounds containing 1,2,3-triazole-fused pyrazines and pyridazines have been used as fluorescent probes .
- Method: The specific synthetic methods and experimental procedures are not detailed in the source .
- Results: The compounds have been used as fluorescent probes, demonstrating their potential in bioimaging applications .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
[1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMLJVWFJJNNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



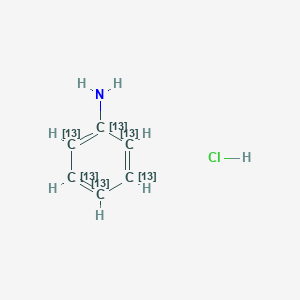

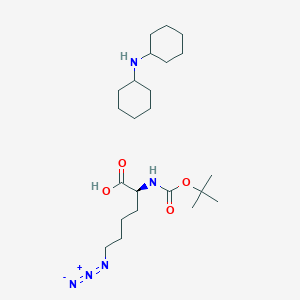
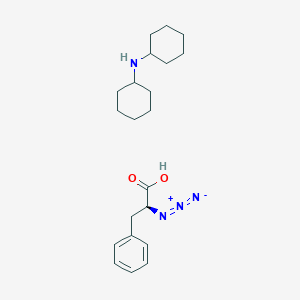
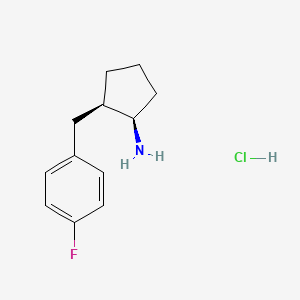
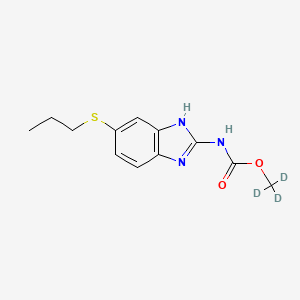
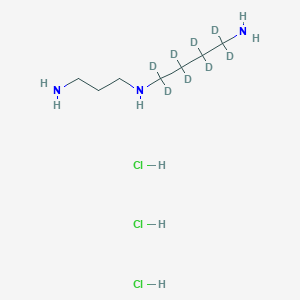
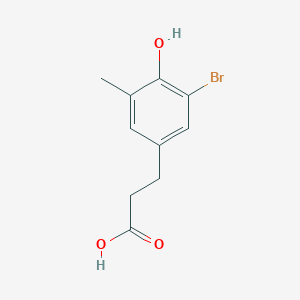
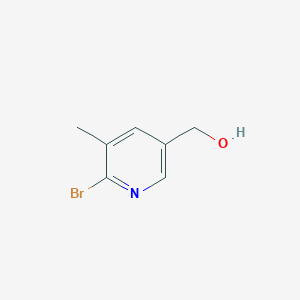
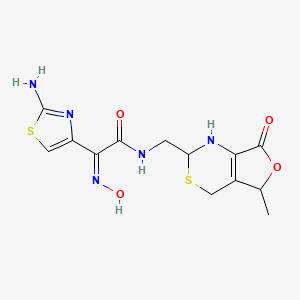
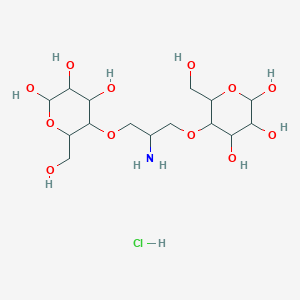
![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)
![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)
